molecular formula C17H16N2O2S B3989140 1-(4-Ethyl-phenyl)-3-(pyridin-2-ylsulfanyl)-pyrrolidine-2,5-dione

1-(4-Ethyl-phenyl)-3-(pyridin-2-ylsulfanyl)-pyrrolidine-2,5-dione

Cat. No.: B3989140
M. Wt: 312.4 g/mol
InChI Key: ATYSGJYXJVWSQX-UHFFFAOYSA-N
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Description

1-(4-Ethyl-phenyl)-3-(pyridin-2-ylsulfanyl)-pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethyl-phenyl)-3-(pyridin-2-ylsulfanyl)-pyrrolidine-2,5-dione typically involves multi-step organic reactions. One possible route could be:

    Starting Materials: 4-Ethylbenzaldehyde, pyridine-2-thiol, and maleic anhydride.

    Step 1: Condensation of 4-Ethylbenzaldehyde with pyridine-2-thiol in the presence of a base to form the corresponding Schiff base.

    Step 2: Cyclization of the Schiff base with maleic anhydride under acidic conditions to form the pyrrolidine-2,5-dione ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethyl-phenyl)-3-(pyridin-2-ylsulfanyl)-pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of the sulfur atom to a sulfoxide or sulfone.

    Reduction: Reduction of the pyrrolidine ring to form a more saturated compound.

    Substitution: Nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated pyrrolidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethyl-phenyl)-3-(pyridin-2-ylsulfanyl)-pyrrolidine-2,5-dione would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methyl-phenyl)-3-(pyridin-2-ylsulfanyl)-pyrrolidine-2,5-dione
  • 1-(4-Ethyl-phenyl)-3-(pyridin-3-ylsulfanyl)-pyrrolidine-2,5-dione
  • 1-(4-Ethyl-phenyl)-3-(pyridin-2-ylsulfanyl)-pyrrolidine-3,4-dione

Uniqueness

1-(4-Ethyl-phenyl)-3-(pyridin-2-ylsulfanyl)-pyrrolidine-2,5-dione is unique due to the specific substitution pattern on the pyrrolidine ring and the presence of both ethyl and pyridin-2-ylsulfanyl groups. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(4-ethylphenyl)-3-pyridin-2-ylsulfanylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-2-12-6-8-13(9-7-12)19-16(20)11-14(17(19)21)22-15-5-3-4-10-18-15/h3-10,14H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYSGJYXJVWSQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Ethyl-phenyl)-3-(pyridin-2-ylsulfanyl)-pyrrolidine-2,5-dione
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1-(4-Ethyl-phenyl)-3-(pyridin-2-ylsulfanyl)-pyrrolidine-2,5-dione
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1-(4-Ethyl-phenyl)-3-(pyridin-2-ylsulfanyl)-pyrrolidine-2,5-dione
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1-(4-Ethyl-phenyl)-3-(pyridin-2-ylsulfanyl)-pyrrolidine-2,5-dione
Reactant of Route 5
1-(4-Ethyl-phenyl)-3-(pyridin-2-ylsulfanyl)-pyrrolidine-2,5-dione
Reactant of Route 6
1-(4-Ethyl-phenyl)-3-(pyridin-2-ylsulfanyl)-pyrrolidine-2,5-dione

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